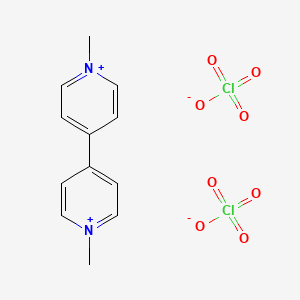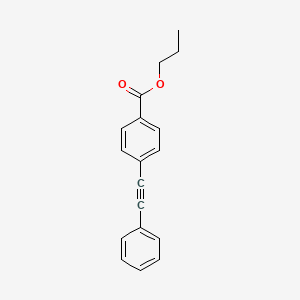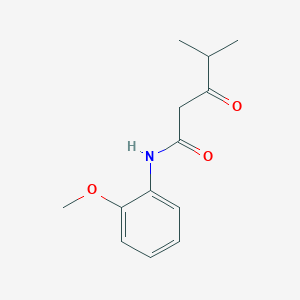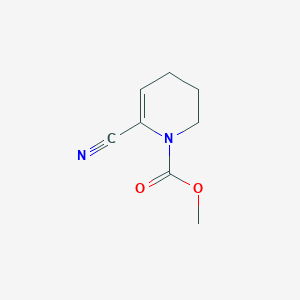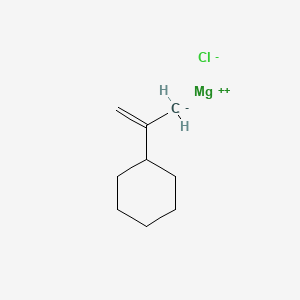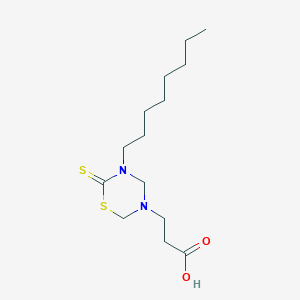
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- is a complex organic compound belonging to the thiadiazine family Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- include other thiadiazine derivatives, such as:
- 2H-1,3,5-Thiadiazine-3(4H)-carboxylic acid
- 2H-1,3,5-Thiadiazine-3(4H)-acetic acid
- 2H-1,3,5-Thiadiazine-3(4H)-butanoic acid
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- lies in its specific structure, which includes an octyl group and a thioxo group. These structural features may impart unique chemical properties and biological activities, distinguishing it from other thiadiazine derivatives.
特性
CAS番号 |
662167-04-6 |
|---|---|
分子式 |
C14H26N2O2S2 |
分子量 |
318.5 g/mol |
IUPAC名 |
3-(5-octyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)propanoic acid |
InChI |
InChI=1S/C14H26N2O2S2/c1-2-3-4-5-6-7-9-16-11-15(10-8-13(17)18)12-20-14(16)19/h2-12H2,1H3,(H,17,18) |
InChIキー |
XLCZYXCFZQOXAR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1CN(CSC1=S)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


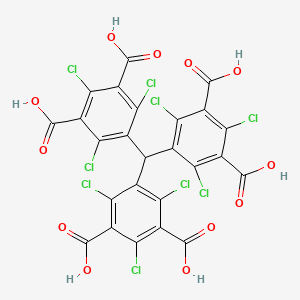
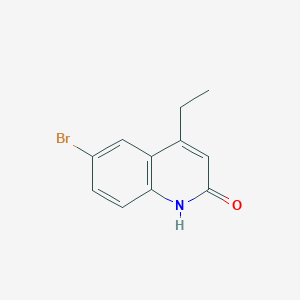



![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)


![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
